![molecular formula C9H5IN4S B604331 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071415-66-1](/img/structure/B604331.png)

6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit a wide range of bioactivities, including anticancer , antimicrobial , and anticonvulsant activities .

Synthesis Analysis

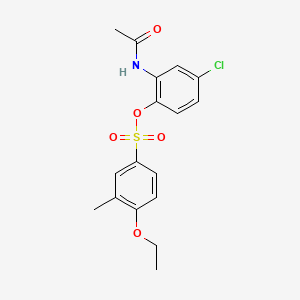

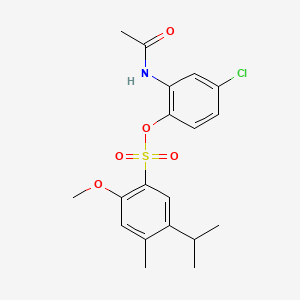

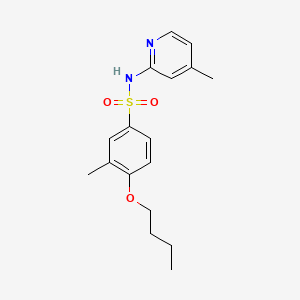

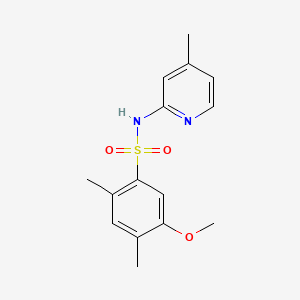

The synthesis of similar compounds involves the reaction of acetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The reaction is typically carried out in refluxing ethanol in the presence of a catalytic amount of piperidine .Molecular Structure Analysis

The molecular structure of “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds typically involve the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential in cancer treatment due to its ability to interfere with cellular proliferation. Research indicates that derivatives of triazolothiadiazole, including the 6-(4-Iodophenyl) variant, exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth. The structure–activity relationship (SAR) of these compounds is crucial for designing targeted therapies against various cancer types .

Antimicrobial Properties

This chemical scaffold is known for its broad-spectrum antimicrobial activity. It has been effective against a range of bacteria and fungi, making it a valuable candidate for developing new antibiotics. The presence of the iodophenyl group may enhance its interaction with microbial enzymes, disrupting their function .

Analgesic and Anti-inflammatory Uses

The compound’s analgesic and anti-inflammatory effects make it a subject of interest for pain management and inflammatory conditions. Its mechanism involves modulating the inflammatory pathways and nociceptive responses, providing relief from pain and inflammation .

Antioxidant Effects

As an antioxidant, 6-(4-Iodophenyl)triazolothiadiazole helps in scavenging free radicals, which are harmful byproducts of cellular metabolism. This property is significant in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Antiviral Applications

The triazolothiadiazole core has shown promise in antiviral therapy. Its ability to inhibit viral replication by targeting specific viral enzymes or proteins can be harnessed to treat various viral infections. The iodophenyl group may contribute to its efficacy by enhancing binding to viral targets .

Enzyme Inhibition

This compound serves as an inhibitor for several enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. By inhibiting these enzymes, it can be used to treat conditions like glaucoma, Alzheimer’s disease, and certain metabolic disorders .

Nonlinear Optical (NLO) Properties

The compound exhibits significant second-order NLO properties, making it suitable for optoelectronic applications. Its ability to undergo efficient frequency conversion and its high hyperpolarizability values are beneficial for developing advanced photonic devices .

Anticonvulsant Activity

6-(4-Iodophenyl)triazolothiadiazole derivatives have been evaluated for their anticonvulsant activity. They show potential in managing seizures by modulating neurotransmitter pathways and ion channels associated with epileptic activity .

Direcciones Futuras

The future directions for research on “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds could involve further exploration of their biological activities and mechanisms of action , as well as the development of new synthetic methods . Additionally, the design and synthesis of compounds with higher activities could be a promising direction .

Mecanismo De Acción

Target of Action

The primary target of 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase (Mt SD) . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target .

Mode of Action

The compound interacts with its target, Mt SD, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the biochemical processes it controls .

Biochemical Pathways

The inhibition of Mt SD affects the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . The disruption of this pathway leads to downstream effects that can impact various biological processes.

Result of Action

The inhibition of Mt SD by 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to significant molecular and cellular effects. For instance, it has been associated with potent antitubercular activity .

Propiedades

IUPAC Name |

6-(4-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHYWXYXKCDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=NN=C3S2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)

![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)

![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)